2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol
Description
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol is a chlorinated aromatic alcohol with a molecular formula of C₁₃H₁₉ClO. Its structure comprises a pentanol chain (five-carbon alcohol) attached to a benzene ring substituted with a chlorine atom and two methyl groups at the 3, 4, and 5 positions.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-5-6-13(4,15)11-7-9(2)12(14)10(3)8-11/h7-8,15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKQHXMUZBWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C(=C1)C)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225923 | |
| Record name | Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443302-82-6 | |
| Record name | Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443302-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901225923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol typically involves the chlorination of 3,5-dimethylphenol followed by a series of reactions to introduce the pentanol side chain. The chlorination step can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. This compound targets specific pathways involved in cell membrane synthesis and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs can be categorized based on halogen type, substituent positioning, and functional group variations. Key comparisons include:
Halogenated Alcohols
- 2-(3-Fluoro-2-methylphenyl)-2-pentanol (CAS 618092-86-7): Substituents: Fluorine at the 3-position, methyl at the 2-position, and pentanol chain. Key Differences: Fluorine (smaller, higher electronegativity) vs. chlorine; methyl group placement differs (2-position vs. 3,5-dimethyl in the target compound).
Phenoxy Acetic Acid Derivatives
- 2-(4-Chloro-3,5-dimethylphenoxy) acetic acid (602-UC): Substituents: Phenoxy group linked to acetic acid instead of pentanol. Key Differences: Acetic acid moiety introduces higher polarity and hydrogen-bonding capacity compared to the pentanol chain.
Bulky Phenolic Compounds
- 4-[5-chloro-2-(4-hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol: Substituents: Additional phenolic hydroxyl groups and a branched alkyl chain. Key Differences: Increased molecular complexity and hydrogen-bond donors (two -OH groups vs. one in the target compound). Implications: Higher molecular weight (346.89 g/mol vs.
Hypothetical Property Comparison
A summary of key properties based on structural features is provided below:
Biological Activity
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and interaction with biomolecules.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17ClO
- Molecular Weight : 234.73 g/mol
This compound features a chlorinated aromatic ring and a hydroxyl group, which are significant for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against several bacterial strains. Studies suggest that halogenated compounds often demonstrate enhanced antibacterial properties due to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes.
- Cytotoxicity : The potential cytotoxic effects of this compound have been assessed in various cancer cell lines. Understanding the cytotoxic profile is crucial for determining its suitability as a therapeutic agent.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of this compound against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Low |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
These results indicate that while the compound is effective against certain strains, its potency varies significantly among different bacteria.
Case Studies
-
Study on Antibacterial Efficacy :
A comparative study evaluated the antibacterial effects of various chlorinated phenolic compounds, including this compound. It was found that the incorporation of chlorine into the structure increased the antibacterial efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . -
Cytotoxicity Assessment :
In another study, the cytotoxic effects of this compound were tested on human cancer cell lines. The results showed that at higher concentrations, it induced significant apoptosis in cancer cells while exhibiting lower toxicity to normal cells, suggesting a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Interaction with Enzymes : The hydroxyl group may participate in hydrogen bonding with active sites on enzymes, inhibiting their function.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
